![molecular formula C25H20N4O4S B2646048 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-99-6](/img/structure/B2646048.png)
2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It has a molecular formula of C20H16N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H16N2O4 . It includes a benzamide group, a nitro group, a phenoxyphenyl group, and a dihydro-thieno-pyrazole group. The exact arrangement of these groups in the molecule would be determined by the specific synthetic route used to produce the compound.Scientific Research Applications
hERG Potassium Channel Activation
This compound, also known as 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), is a potent and efficacious hERG channel activator with a unique mechanism of action . The human ether-à-go-go-related gene (hERG) potassium channel activity helps shape the cardiac action potential and influences its duration . This compound potentiates hERG channel activity by removing hERG channel inactivation .
Cardiac Function
ICA-105574 has been found to induce a concentration-dependent shortening of action potential duration in isolated guinea pig ventricular cardiac myocytes . This suggests that it could have potential applications in the treatment of cardiac conditions where the action potential duration is abnormally prolonged .
Pharmacological Research
The compound’s unique mechanism of action and its effects on hERG channels make it a valuable tool for pharmacological research . It can be used to further understand the mechanism by which hERG channels inactivate and affect cardiac function .
Synthetic Chemistry
This compound is an example of a pyrazoline derivative, a class of compounds that have been the focus of synthetic chemistry due to their confirmed biological and pharmacological activities . Its synthesis and study can contribute to the development of new promising drugs .
Antioxidant Activity
Pyrazolines and their derivatives, including this compound, have been found to have antioxidant activities . They can potentially be used in the treatment of diseases linked to oxidative stress .
Antibacterial and Antifungal Activities
Several reports have anticipated the antibacterial and antifungal activities of pyrazolines and their derivatives . This suggests potential applications of this compound in the treatment of bacterial and fungal infections .
Future Directions
properties
IUPAC Name |
2-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-16-20(8-5-9-23(16)29(31)32)25(30)26-24-21-14-34-15-22(21)27-28(24)17-10-12-19(13-11-17)33-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCZMRTRRFIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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